molecular formula C8H9ClN2O3 B1626419 2-Amino-1-(2-nitrophenyl)ethanone hydrochloride CAS No. 23082-65-7

2-Amino-1-(2-nitrophenyl)ethanone hydrochloride

Cat. No. B1626419
CAS RN: 23082-65-7
M. Wt: 216.62 g/mol
InChI Key: UADIKUTXIHDRMX-UHFFFAOYSA-N
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Description

2-Amino-1-(2-nitrophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H9ClN2O3 . It is a unique chemical provided to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-(2-nitrophenyl)ethanone hydrochloride can be represented by the SMILES string O=C(CN)C1=CC=C(N+[O-])C=C1.Cl . The InChI representation is 1S/C8H8N2O3.ClH/c9-5-8(11)6-1-3-7(4-2-6)10(12)13;/h1-4H,5,9H2;1H .

Safety And Hazards

2-Amino-1-(2-nitrophenyl)ethanone hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and ensuring adequate ventilation is advised . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

2-amino-1-(2-nitrophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-3-1-2-4-7(6)10(12)13;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADIKUTXIHDRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547683
Record name 2-Amino-1-(2-nitrophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-nitrophenyl)ethanone hydrochloride

CAS RN

23082-65-7
Record name 2-Amino-1-(2-nitrophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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